molecular formula C26H26BrClN2O5 B5145457 methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate

Cat. No.: B5145457
M. Wt: 561.8 g/mol
InChI Key: VJTSLGZUTNMHNV-UHFFFAOYSA-N
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Description

Methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the bromine, chlorine, and methoxy substituents. The final step involves the esterification of the quinazoline derivative to form the acetate ester.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of Substituents: The bromine, chlorine, and methoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents such as bromine, chlorine gas, and methoxybenzene, respectively.

    Esterification: The final step involves the esterification of the quinazoline derivative with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinazolin-3(2H)-yl]acetate can be compared with other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrClN2O5/c1-32-21-11-15(12-22(33-2)25(21)35-4)26-29-20-10-9-16(27)13-18(20)24(30(26)14-23(31)34-3)17-7-5-6-8-19(17)28/h5-13,24,26,29H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTSLGZUTNMHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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